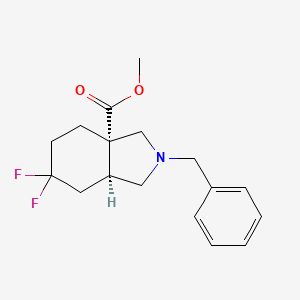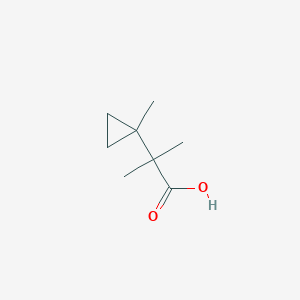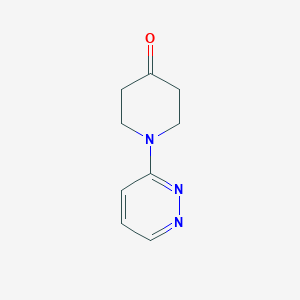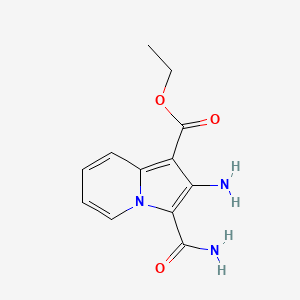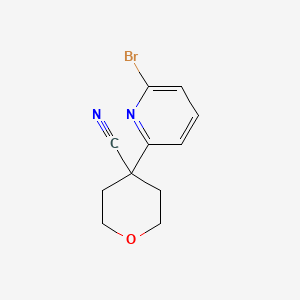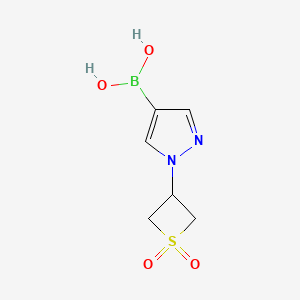
(1-(1,1-Dioxidothietan-3-yl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a unique combination of a thietane ring and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the reaction of a suitable dithiol with an appropriate electrophile under controlled conditions.
Pyrazole Ring Formation: The pyrazole ring is usually formed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Boronic Acid Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.
Substitution: The pyrazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronate esters.
Substitution: Halogenated or alkylated pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its boronic acid group can interact with biological targets such as enzymes, making it a candidate for the development of enzyme inhibitors or other therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition and other biological applications. The thietane and pyrazole rings contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(1,1-dioxo-1lambda6-thietan-3-yl)ethane-1-sulfonyl chloride]
- [1,1-dioxo-1lambda6-thietan-3-yl methanesulfonate]
Uniqueness
Compared to similar compounds, [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid is unique due to the presence of both a boronic acid group and a pyrazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H9BN2O4S |
|---|---|
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
[1-(1,1-dioxothietan-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H9BN2O4S/c10-7(11)5-1-8-9(2-5)6-3-14(12,13)4-6/h1-2,6,10-11H,3-4H2 |
Clé InChI |
RZIRXDZKLJJVRP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)C2CS(=O)(=O)C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)
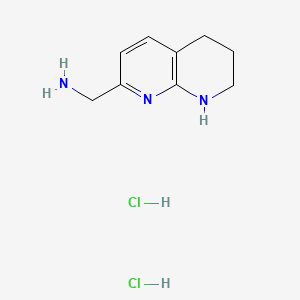
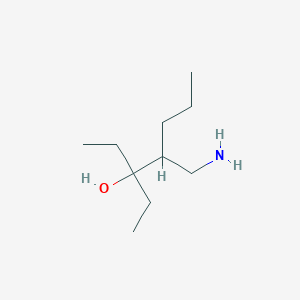
![(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)
